An In-depth Technical Guide to the Physicochemical Properties of 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid, also known as hexafluoroisobutyric acid, is a fluorinated carboxylic acid of significant interest in various scientific and industrial fields. Its unique structural features, characterized by the presence of two trifluoromethyl groups, impart distinct physicochemical properties that make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strong electron-withdrawing nature of the trifluoromethyl groups significantly influences the acidity and reactivity of the carboxylic acid functionality. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a plausible synthetic workflow.
Physicochemical Properties
A summary of the key physicochemical properties of 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions, biological systems, and for the development of analytical methods.
| Property | Value | Reference |
| IUPAC Name | 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid | |
| CAS Number | 564-10-3 | [1] |
| Molecular Formula | C4H2F6O2 | [1] |
| Molecular Weight | 196.05 g/mol | [2] |
| Melting Point | 50-53 °C | [1][2][3] |
| Boiling Point | 125 °C at 750 mmHg | [4] |
| pKa (Predicted) | 1.53 ± 0.10 | [4] |
| Solubility | Data not available | |
| logP | Data not available |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. While specific experimental data for 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid is not extensively published, the following protocols describe standard and reliable methods for their measurement.
Melting Point Determination
The melting point of a solid compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Methodology: Capillary Method
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Sample Preparation: A small amount of finely powdered, dry 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[5]
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Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated optical instrument.
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Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.
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Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid has transitioned to a liquid is the completion of melting. The range between these two temperatures is the melting point range.[5]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Methodology: Distillation Method
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Apparatus Setup: A small quantity of 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid is placed in a micro-distillation flask with a boiling chip. A condenser and a collection flask are attached. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.
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Heating: The flask is gently heated.
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Equilibrium: The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point at the recorded atmospheric pressure.
pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.
Methodology: Potentiometric Titration
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Solution Preparation: A standard solution of 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid is prepared in deionized water. A standardized solution of a strong base, such as sodium hydroxide, is also prepared.[6][7]
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Titration: A known volume of the acid solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The standardized base is added in small, precise increments from a burette.[6][7][8]
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Data Collection: The pH of the solution is recorded after each addition of the titrant.
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Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.[8] The equivalence point can be more accurately determined from the first or second derivative of the titration curve.[7]
logP Determination
The partition coefficient (logP) is a measure of the lipophilicity of a compound, which is its ability to partition between an organic and an aqueous phase.
Methodology: Shake-Flask Method
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Phase Preparation: A biphasic system is prepared using n-octanol and water, which are mutually saturated.[9]
-
Partitioning: A known amount of 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid is dissolved in one of the phases (typically n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel. The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.[9]
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Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or gas chromatography.
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.[10]
Synthesis Workflow
Caption: A plausible synthesis workflow for 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid.
Conclusion
3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid possesses a unique set of physicochemical properties driven by its high degree of fluorination. Understanding these properties is fundamental for its application in research and development. The experimental protocols described provide a framework for the accurate determination of its key characteristics. While information on its direct biological interactions remains limited, its role as a synthetic intermediate suggests its continued importance in the development of novel molecules with tailored properties for the pharmaceutical and agrochemical industries. Further research into its biological activity and metabolic pathways could unveil new applications for this versatile compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid, - Google Patents [patents.google.com]
- 4. 3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPIONIC ACID CAS#: 564-10-3 [amp.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. chem.fsu.edu [chem.fsu.edu]
- 8. web.mit.edu [web.mit.edu]
- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. acdlabs.com [acdlabs.com]
